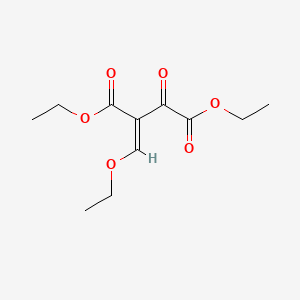

Diethylethoxymethyleneoxalacetate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

52942-64-0 |

|---|---|

Molecular Formula |

C11H16O6 |

Molecular Weight |

244.24 g/mol |

IUPAC Name |

diethyl (2Z)-2-(ethoxymethylidene)-3-oxobutanedioate |

InChI |

InChI=1S/C11H16O6/c1-4-15-7-8(10(13)16-5-2)9(12)11(14)17-6-3/h7H,4-6H2,1-3H3/b8-7- |

InChI Key |

UZVPVDDPMTWWED-FPLPWBNLSA-N |

Isomeric SMILES |

CCO/C=C(/C(=O)C(=O)OCC)\C(=O)OCC |

Canonical SMILES |

CCOC=C(C(=O)C(=O)OCC)C(=O)OCC |

Origin of Product |

United States |

Synthetic Methodologies for the Preparation of Diethylethoxymethyleneoxalacetate

Classical Ester Condensation Routes

Classical condensation reactions, which form the bedrock of carbon-carbon bond formation in organic synthesis, provide the most established pathways to Diethylethoxymethyleneoxalacetate and its precursors.

The Claisen condensation is a fundamental reaction for synthesizing β-keto esters. libretexts.org A mixed (or crossed) Claisen condensation is particularly relevant for preparing the diethyl oxalacetate (B90230) core. This reaction is most effective when one of the ester partners lacks α-hydrogens and therefore cannot self-condense by forming an enolate. openstax.orglibretexts.org Common non-enolizable esters used for this purpose include diethyl oxalate (B1200264), ethyl formate, and ethyl benzoate. libretexts.orgopenstax.org

The synthesis typically begins with a mixed Claisen condensation between diethyl oxalate (an acceptor ester with no α-hydrogens) and ethyl acetate (B1210297) (a donor ester). openstax.orglibretexts.org This reaction, conducted in the presence of a strong base like sodium ethoxide, yields the sodium salt of diethyl oxalacetate. google.com To improve efficiency and handling, a modified procedure involves the slow addition of sodium ethoxide to a mixture of the two esters. google.com

Once the diethyl oxalacetate core is formed, the introduction of the ethoxymethylene group is achieved through a reaction analogous to the well-documented synthesis of ethyl ethoxymethylenemalonate (EMME). orgsyn.org This involves treating the active methylene (B1212753) compound (diethyl oxalacetate) with triethyl orthoformate, often in the presence of acetic anhydride (B1165640) and a catalytic amount of anhydrous zinc chloride. orgsyn.orgias.ac.in The reaction proceeds by forming an electrophilic dialkoxycarbonium ion from the orthoformate, which is then attacked by the enolate of the diethyl oxalacetate. ias.ac.in

| Donor Ester | Acceptor Ester | Base | Product Type | Ref. |

| Ethyl Acetate | Diethyl Oxalate | Sodium Ethoxide | β-Keto Ester | openstax.orglibretexts.org |

| Ethyl Cyanoacetate | Diethyl Oxalate | Sodium Ethoxide | Cyano-β-Keto Ester | mdpi.com |

| Ketone | Ethyl Formate | Sodium Hydride | β-Diketone | uwindsor.cafiveable.me |

| Ethyl Acetate | Ethyl Benzoate | Sodium Ethoxide | β-Keto Ester | libretexts.orgopenstax.org |

Table 1. Examples of Mixed and Crossed Claisen-Type Condensations.

The Knoevenagel condensation is the reaction of an aldehyde or ketone with a compound containing an active methylene group, typically catalyzed by a weak base such as an amine. wikipedia.orgthermofisher.com The active methylene component requires two activating electron-withdrawing groups, with classic examples being diethyl malonate, ethyl acetoacetate (B1235776), and malononitrile. wikipedia.orgthermofisher.com

Diethyl oxalacetate, as a β-keto ester, possesses an active methylene group and can participate in Knoevenagel-type reactions. wikipedia.orgorganicreactions.org In a typical Knoevenagel scenario, diethyl oxalacetate would react with an aldehyde or ketone. organicreactions.org However, this is not the standard route for introducing the required ethoxymethylene moiety. The reaction with triethyl orthoformate, which provides the ethoxymethylene group, is generally classified as a variant of the Claisen condensation rather than a Knoevenagel condensation. orgsyn.orgias.ac.in While the Knoevenagel reaction is a cornerstone for creating α,β-unsaturated systems, its direct application for the synthesis of this compound is not the preferred or documented pathway. researchgate.net

Enyne-Ester Synthesis Pathways

Modern synthetic methodologies continually offer novel routes to complex molecules. However, pathways involving the specific use of enyne-ester reactions for the direct synthesis of this compound are not prominently documented in the surveyed scientific literature. This remains a potential area for future synthetic exploration.

Chemo- and Regioselective Synthesis Strategies

The structure of diethyl oxalacetate presents a challenge in selectivity, as it contains multiple reactive sites: a ketone carbonyl, two ester carbonyls, and an active methylene group. The key to the regioselective synthesis of this compound lies in the pronounced acidity of the C2 methylene protons, which are positioned between the C1-ester and C3-keto carbonyl groups.

Under basic conditions, deprotonation occurs preferentially at this C2 position to form a highly stabilized enolate. This enolate is the nucleophilic species that subsequently reacts with an electrophile. In the reaction with triethyl orthoformate, the electrophile is a species derived from the orthoformate, and the reaction is thus directed specifically to the C2 carbon. This inherent reactivity controls the regioselectivity of the functionalization, ensuring the ethoxymethylene group is installed at the desired location. Careful control of reaction conditions, such as temperature and the order of reagent addition, is crucial to prevent side reactions like O-alkylation or self-condensation. google.com

Catalytic Approaches in this compound Formation

Catalysis plays a vital role in enhancing the efficiency and selectivity of the synthesis. The formation of the ethoxymethylene derivative from diethyl oxalacetate and triethyl orthoformate is traditionally catalyzed by a Lewis acid, such as anhydrous zinc chloride, in the presence of acetic anhydride. orgsyn.org

While direct transition metal-catalyzed syntheses for this compound are not widely reported, the functionalization of β-keto esters using transition metals is a well-established field. These methods represent powerful, though less conventional, strategies for modifying the diethyl oxalacetate core.

Palladium complexes are notably versatile for reactions involving β-keto esters. For example, palladium-catalyzed reactions of allylic β-keto carboxylates proceed through the formation of palladium enolates, which can then undergo various transformations such as allylation, aldol (B89426) condensations, and Michael additions. nih.gov Similarly, nickelocene (B73246) has been demonstrated as an effective catalyst for the α-amidation of β-keto esters, showcasing the potential for introducing nitrogen functionalities at the active methylene position. nih.gov These catalytic systems highlight the potential for advanced, metal-mediated strategies in the synthesis of functionalized oxalacetates, although their specific application to produce this compound remains a subject for further research.

Organocatalytic Methods

The application of organocatalysis in the synthesis of this compound and its close analogues represents a burgeoning area of research, driven by the principles of green chemistry. While extensive literature on the specific organocatalytic synthesis of this compound is not yet prevalent, the synthesis of the structurally similar and precursor compound, diethyl ethoxymethylenemalonate, offers valuable insights into potential organocatalytic strategies.

Traditionally, the synthesis of diethyl ethoxymethylenemalonate involves the Knoevenagel-type condensation of diethyl malonate with triethyl orthoformate. This reaction is often facilitated by catalysts that can be classified as organocatalysts. For instance, the use of basic amines like piperidine (B6355638) has been explored. In this approach, piperidine acts as a base to deprotonate the acidic methylene group of diethyl malonate, forming a nucleophilic enolate. This enolate then attacks the electrophilic carbon of triethyl orthoformate. Subsequent elimination of ethanol (B145695) yields the desired product.

Another class of organocatalysts that shows promise for this transformation is thiourea (B124793) derivatives. Thiourea and its derivatives are known to act as effective hydrogen-bond donors, capable of activating electrophiles. dntb.gov.uawikipedia.org In the context of this compound synthesis, a bifunctional thiourea catalyst bearing a basic moiety could potentially activate both the diethyl malonate (via the basic site) and the triethyl orthoformate (via hydrogen bonding), thus facilitating the condensation under mild conditions. nih.govrsc.org The development of such bifunctional catalysts is a key area in modern organocatalysis. nih.gov

While specific, high-yielding organocatalytic methods for the direct synthesis of this compound are still under development, the principles established in related Knoevenagel and Michael reactions provide a strong foundation for future research in this area. nih.gov The exploration of chiral organocatalysts could also open avenues for the enantioselective synthesis of derivatives of this compound.

Comparative Analysis of Synthetic Efficiencies and Atom Economy

A critical evaluation of synthetic routes involves assessing their efficiency, not only in terms of chemical yield but also through the lens of green chemistry metrics like atom economy. Atom economy provides a measure of how many atoms from the reactants are incorporated into the final desired product. primescholars.comscience-revision.co.uk

The classical synthesis of diethyl ethoxymethylenemalonate, a precursor to this compound, typically proceeds via the reaction of diethyl malonate and triethyl orthoformate. A common variation employs acetic anhydride as a water scavenger and to drive the reaction forward.

Traditional Method (with Acetic Anhydride):

Diethyl Malonate + Triethyl Orthoformate + Acetic Anhydride → Diethyl Ethoxymethylenemalonate + 2 Ethanol + Acetic Acid

The theoretical atom economy for this process is suboptimal due to the formation of significant amounts of byproducts (ethanol and acetic acid).

Alternative Base-Catalyzed Method:

A more atom-economical approach involves the direct condensation of diethyl malonate and triethyl orthoformate with a catalytic amount of a Lewis acid or a base, where the main byproduct is ethanol, which is continuously removed to drive the equilibrium.

Diethyl Malonate + Triethyl Orthoformate --(Catalyst)--> Diethyl Ethoxymethylenemalonate + 2 Ethanol

The following interactive table provides a comparative analysis of these methods.

| Synthetic Method | Catalyst | Typical Yield (%) | Theoretical Atom Economy (%) | Key Byproducts |

| Traditional Method | Acetic Anhydride | 70-80 | ~48% | Ethanol, Acetic Acid |

| Lewis Acid Catalyzed | ZnCl₂ | 65-75 | ~79% | Ethanol |

| Base-Catalyzed | Piperidine | Moderate | ~79% | Ethanol |

Continuous Flow Synthesis Methods for Enhanced Productivity

Continuous flow chemistry has emerged as a powerful technology for the synthesis of fine chemicals and pharmaceuticals, offering advantages such as enhanced safety, improved heat and mass transfer, and the potential for automation and higher productivity. nih.govscitube.ioresearchgate.net

The synthesis of this compound and its precursors is well-suited for translation from batch to continuous flow processing. The reaction of diethyl malonate and triethyl orthoformate, which is often performed at elevated temperatures and involves the removal of a volatile byproduct (ethanol), can benefit significantly from the precise control offered by microreactor technology. nih.gov

The table below outlines a conceptual design for a continuous flow process for the synthesis of diethyl ethoxymethylenemalonate.

| Parameter | Description |

| Reactor Type | Packed-bed microreactor or coiled tube reactor. |

| Catalyst | Solid-supported Lewis acid (e.g., Amberlyst-15) or a polymer-bound organocatalyst. |

| Reactants | Premixed solution of diethyl malonate and triethyl orthoformate in a suitable solvent (or neat). |

| Flow Rate | Optimized to ensure sufficient residence time for high conversion. |

| Temperature | Precisely controlled via an external heating system. |

| Byproduct Removal | In-line membrane separator for the continuous removal of ethanol. |

| Product Collection | Continuous collection of the product stream for subsequent purification. |

The adoption of continuous flow synthesis for the production of this compound would not only enhance productivity and safety but also align with the principles of green and sustainable chemistry by enabling efficient energy use and minimizing waste generation.

Structural Elucidation and Isomeric Investigations of Diethylethoxymethyleneoxalacetate

Characterization of Structural Isomers

Diethylethoxymethyleneoxalacetate presents a fascinating case for the study of isomerism due to its specific functional group arrangement. The presence of a carbon-carbon double bond and adjacent carbonyl groups gives rise to both E/Z isomerism and keto-enol tautomerism, resulting in a complex equilibrium of different molecular forms.

E/Z Isomerism at the Ethoxymethylene Moiety

The carbon-carbon double bond in the ethoxymethylene group (-CH=CHOEt) is subject to restricted rotation, leading to the formation of geometric isomers, designated as E (entgegen) and Z (zusammen). carlroth.com The assignment of these isomers is based on the Cahn-Ingold-Prelog priority rules applied to the substituents on each carbon of the double bond. carlroth.com

For this compound, the substituents on one carbon of the C=C double bond are a hydrogen atom and an ethoxy group (-OCH2CH3). On the other carbon, the substituents are two ester groups (-COOEt). The priority is determined by the atomic number of the atoms directly attached to the double bond carbons. Oxygen has a higher atomic number than carbon, and carbon has a higher atomic number than hydrogen.

Z-isomer: The higher priority groups (the ethoxy group and the oxalacetate (B90230) moiety) are on the same side of the double bond.

E-isomer: The higher priority groups are on opposite sides of the double bond.

The relative stability of the E and Z isomers can be influenced by steric hindrance and electronic effects between the substituent groups. Generally, the isomer with less steric clash between bulky groups is more stable.

Spectroscopic and Spectrometric Approaches for Isomer Differentiation

Distinguishing between the various isomers of this compound requires sophisticated analytical techniques. Spectroscopic and spectrometric methods provide detailed information about the molecule's structure, connectivity, and the chemical environment of its atoms.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

NMR spectroscopy is a powerful tool for elucidating the stereochemistry of organic molecules, including the E/Z isomers of this compound. Both ¹H and ¹³C NMR provide distinct signals for each isomer, allowing for their identification and quantification.

In ¹H NMR, the chemical shift of the vinylic proton (-CH=) is particularly diagnostic. Due to anisotropic effects, the spatial arrangement of the substituents relative to the vinylic proton causes it to resonate at different frequencies in the E and Z isomers. Typically, a proton that is cis to a carbonyl group will be deshielded and appear at a higher chemical shift (downfield) compared to a proton that is trans. docbrown.info

¹³C NMR spectroscopy is also highly effective for isomer differentiation. oregonstate.edu The chemical shifts of the carbon atoms in the C=C double bond and the carbonyl carbons are sensitive to the geometric configuration. nih.gov The differing electronic environments in the E and Z isomers lead to measurable differences in their respective ¹³C NMR spectra. docbrown.info

Illustrative ¹H NMR Data for E/Z Isomers of a Related Compound Due to the scarcity of published data for this compound, the following table presents expected chemical shift ranges based on analogous structures like diethyl 2-(ethoxymethylene)malonate.

| Proton | Expected δ (ppm) for Z-isomer | Expected δ (ppm) for E-isomer | Multiplicity |

| =CH | ~7.5 - 7.9 | ~8.0 - 8.4 | Singlet |

| -OCH₂CH₃ (ethoxy) | ~4.1 - 4.3 | ~4.2 - 4.4 | Quartet |

| -OCH₂CH₃ (ester) | ~4.0 - 4.2 | ~4.0 - 4.2 | Quartet |

| -OCH₂CH₃ (ethoxy) | ~1.2 - 1.4 | ~1.3 - 1.5 | Triplet |

| -OCH₂CH₃ (ester) | ~1.1 - 1.3 | ~1.1 - 1.3 | Triplet |

Illustrative ¹³C NMR Data for E/Z Isomers This table illustrates expected chemical shifts for the key carbon atoms differentiating the isomers.

| Carbon | Expected δ (ppm) for Z-isomer | Expected δ (ppm) for E-isomer |

| C=O (ester, conjugated) | ~163 - 166 | ~165 - 168 |

| C=O (ester, non-conjugated) | ~168 - 171 | ~168 - 171 |

| =CH | ~150 - 155 | ~158 - 163 |

| =C(COOEt)₂ | ~110 - 115 | ~105 - 110 |

| -OCH₂ (ethoxy) | ~68 - 72 | ~70 - 74 |

Mass Spectrometry Techniques for Isomeric Purity and Molecular Weight Determination

Mass spectrometry (MS) is essential for confirming the molecular weight of this compound and assessing its isomeric purity. In electron ionization mass spectrometry (EI-MS), the molecule is ionized to produce a molecular ion (M⁺), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound.

The fragmentation pattern observed in the mass spectrum provides structural information. Characteristic fragmentation pathways for esters and ethers can be identified. Common fragmentation includes the loss of an ethoxy radical (-•OCH2CH3, 45 Da) or an ethyl radical (-•CH2CH3, 29 Da). docbrown.info While the mass spectra of E and Z isomers are often very similar, subtle differences in the relative intensities of fragment ions can sometimes be observed, which may be used for quantification if carefully calibrated.

Expected Key Fragments in the Mass Spectrum of this compound (MW: 216.21 g/mol )

| m/z | Possible Fragment Identity | Fragmentation Pathway |

| 216 | [M]⁺ | Molecular Ion |

| 171 | [M - OCH₂CH₃]⁺ | Loss of an ethoxy radical |

| 143 | [M - COOEt]⁺ | Loss of an ethoxycarbonyl radical |

| 115 | [M - COOEt - CO]⁺ | Subsequent loss of carbon monoxide |

| 45 | [OCH₂CH₃]⁺ | Ethoxy cation |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups within a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly sensitive to polar bonds. For this compound, the most prominent absorption bands would be from the C=O (carbonyl) and C-O (ether and ester) stretching vibrations. The presence of conjugation in the enol form and in one of the ester groups of the keto form will lower the C=O stretching frequency compared to a non-conjugated ester.

Raman Spectroscopy: Raman spectroscopy is more sensitive to non-polar, symmetric bonds. It is therefore an excellent technique for observing the C=C double bond stretch, which may be weak in the IR spectrum. The different symmetries of the E and Z isomers can lead to distinct differences in their Raman spectra.

Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| C=O (conjugated ester) | Stretch | ~1710 - 1730 | Variable |

| C=O (non-conjugated ester) | Stretch | ~1735 - 1750 | Variable |

| C=C (alkene) | Stretch | ~1620 - 1640 | Strong, ~1620 - 1640 |

| C-O (ester/ether) | Stretch | ~1000 - 1300 | Weak |

| C-H (sp²) | Stretch | ~3020 - 3080 | ~3020 - 3080 |

| C-H (sp³) | Stretch | ~2850 - 2980 | ~2850 - 2980 |

| O-H (enol, H-bonded) | Stretch (broad) | ~2500 - 3200 | Weak |

By combining these spectroscopic and spectrometric methods, a comprehensive structural characterization of this compound and its various isomeric forms can be achieved, providing a clear picture of its complex chemical nature.

X-ray Crystallography Studies of this compound Derivatives

A pertinent example is the study of Diethyl 2-cyano-3-oxosuccinate, a closely related compound. Its crystal structure reveals that it exists predominantly in the enol form, stabilized by intermolecular hydrogen bonding, which contributes to its higher melting point compared to other diethyl 2-oxosuccinates that are liquids at room temperature. mdpi.comresearchgate.net The molecules form dimers which then stack, a phenomenon driven by the acidity of the enol form. mdpi.comresearchgate.net

Furthermore, the crystal structure of diethyl (E)-2-[(benzofuran-2-yl)methylidene]succinate, a derivative of a succinate (B1194679), provides a clear example of how molecular conformation is determined in the solid state. nih.gov In this case, the molecule adopts a specific arrangement stabilized by intramolecular C—H⋯O hydrogen bonds. nih.gov The study of such derivatives provides a framework for understanding the potential solid-state conformations and intermolecular interactions of this compound, should it be induced to crystallize, for instance, through co-crystallization or derivatization.

Similarly, the crystal structure of diethyl 2-acetoxy-2-[3-(4-nitrophenyl)-3-oxo-1-phenylpropyl]malonate, a malonate derivative, showcases a complex three-dimensional supramolecular structure stabilized by a network of weak C—H⋯O and C—H⋯π interactions. researchgate.net These examples from related succinate and malonate derivatives underscore the importance of intermolecular forces in dictating the crystal packing of such flexible ester compounds.

Table 1: Crystallographic Data for Selected Succinate and Malonate Derivatives

| Compound Name | Crystal System | Space Group | Key Structural Features | Reference |

| Diethyl 2-cyano-3-oxosuccinate | Monoclinic | C2/c | Enol form, hydrogen-bonded dimers | mdpi.comresearchgate.net |

| Diethyl (E)-2-[(benzofuran-2-yl)methylidene]succinate | Orthorhombic | P bca | Intramolecular C—H⋯O hydrogen bonds | nih.gov |

| Diethyl 2-acetoxy-2-[3-(4-nitrophenyl)-3-oxo-1-phenylpropyl]malonate | Monoclinic | P2₁/n | Inversion dimers via C—H⋯O hydrogen bonds | researchgate.net |

Chiral Resolution and Enantioselective Synthesis of Analogues

The investigation into the chirality of this compound analogues is a crucial area of research, particularly for applications where stereochemistry is critical. While direct studies on the chiral resolution of this compound are not extensively documented, the principles can be understood from research on related compounds.

Chiral resolution is the process of separating a racemic mixture into its individual enantiomers. researchgate.net This can be achieved through various techniques, including the formation of diastereomeric derivatives with a chiral resolving agent, followed by separation and subsequent removal of the resolving agent.

The enantioselective synthesis of related succinic acid derivatives has been successfully demonstrated. For instance, the asymmetric conjugate addition of allomaltol to chalcones has been used to produce enantiomerically enriched succinic acid derivatives. researchgate.net Another approach involves the nucleophilic Michael addition to prochiral alkylidene malonates to create chiral adducts that can be converted to optically pure succinic semialdehyde derivatives. nih.gov Furthermore, the alkylation of chiral iron succinoyl complexes allows for the highly regio- and stereo-selective synthesis of α-alkyl succinic acid derivatives. rsc.org

In the broader context of α-keto esters, of which this compound is a member, various methods for asymmetric synthesis have been developed. These often involve the use of chiral catalysts to control the stereochemical outcome of a reaction. The development of stereodivergent synthesis methods for chiral succinimides via asymmetric transfer hydrogenation highlights the sophisticated strategies available to access specific stereoisomers. nih.gov

For the separation of enantiomers, chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative tool. The use of chiral stationary phases allows for the differential interaction with each enantiomer, leading to their separation. For example, core-shell chiral stationary phases have been shown to be effective in the rapid enantiomeric separation of various compounds. nih.gov

While specific protocols for the chiral resolution of this compound analogues are not detailed in the available literature, the established methodologies for related succinate and keto-ester compounds provide a strong foundation for future work in this area. The ability to produce enantiomerically pure forms of such compounds is essential for investigating their specific biological activities and for their potential use as chiral building blocks in organic synthesis.

Reactivity Profiles and Mechanistic Investigations of Diethylethoxymethyleneoxalacetate

Nucleophilic Addition Reactions

The electrophilic nature of the carbon atoms in both the carbonyl groups and the activated alkene system makes diethylethoxymethyleneoxalacetate highly susceptible to nucleophilic attack. byjus.com The specific site of attack is often dictated by the nature of the nucleophile, following the principles of Hard and Soft Acids and Bases (HSAB). nih.gov

The two ester carbonyl groups in this compound are classic electrophilic centers. Nucleophilic addition to a carbonyl carbon is a fundamental reaction in organic chemistry, proceeding through a tetrahedral intermediate. pressbooks.pubmasterorganicchemistry.com In this process, a nucleophile attacks the partially positive carbonyl carbon, causing the C=O pi bond to break and the electrons to move to the electronegative oxygen atom, forming an alkoxide intermediate. byjus.com

Strong, "hard" nucleophiles, such as those found in Grignard reagents or organolithium compounds, tend to favor direct 1,2-addition to one of the carbonyl carbons. youtube.com This reaction is typically irreversible. masterorganicchemistry.com Weaker, "soft" nucleophiles can also react at these sites, often in a reversible manner. masterorganicchemistry.com However, in the context of this compound, simple 1,2-addition products are often intermediates that readily undergo subsequent reactions, particularly intramolecular cyclization, rather than being isolated as final products. The initial addition of a nucleophile to an ester carbonyl is a key mechanistic step in the formation of many heterocyclic scaffolds.

The carbon-carbon double bond in this compound is electron-deficient due to the conjugation with two electron-withdrawing ester groups. This makes it an excellent Michael acceptor, susceptible to conjugate (or 1,4-) addition by a wide range of soft nucleophiles. wikipedia.orgmasterorganicchemistry.com In a Michael addition, the nucleophile attacks the β-carbon of the α,β-unsaturated system, leading to the formation of an enolate intermediate which is stabilized by resonance across the carbonyl groups. masterorganicchemistry.comyoutube.com

This reaction pathway is particularly important for nucleophiles such as amines, thiols, and stabilized carbanions. masterorganicchemistry.com The mechanism involves three main steps:

Formation of the nucleophile (e.g., deprotonation of a Michael donor).

Conjugate addition of the nucleophile to the β-carbon of the activated alkene. masterorganicchemistry.com

Protonation of the resulting enolate intermediate to yield the final adduct. masterorganicchemistry.com

The Michael addition is a crucial initial step in many of the cyclization reactions involving this compound, as it sets the stage for a subsequent intramolecular ring-closing reaction.

Table 1: Comparison of Nucleophilic Attack Sites

| Reaction Type | Attacked Site | Typical Nucleophiles | Intermediate | Product Type |

| 1,2-Nucleophilic Addition | Ester Carbonyl Carbon | Hard Nucleophiles (e.g., Grignards, Organolithiums) | Tetrahedral Alkoxide | Alcohol (after hydrolysis) or further reaction products |

| Michael (1,4-) Addition | β-Carbon of Alkene | Soft Nucleophiles (e.g., Amines, Thiols, Enolates) | Enolate | 1,5-Dicarbonyl Compound or Cyclized Product |

Electrophilic Substitution Reactions on Activated Sites

Electrophilic substitution reactions typically involve the replacement of a functional group, often a hydrogen atom, by an electrophile. wikipedia.orgslideshare.net While most common in aromatic systems, certain aliphatic compounds can also undergo these reactions. wikipedia.org For this compound, the potential for electrophilic attack exists at the carbon-carbon double bond. The presence of the electron-donating ethoxy group enriches the electron density of the alkene, making it susceptible to reaction with electrophiles.

This reactivity is characteristic of vinyl ethers. An electrophile (E+) could add to the α-carbon (the carbon adjacent to the ethoxy group), leading to an oxocarbenium ion intermediate that is stabilized by the lone pairs on the oxygen atom. Subsequent loss of the ethoxy group or another proton could lead to a substitution product. However, this reaction pathway is less common for this compound compared to its reactions with nucleophiles, which are dominated by the powerful electron-withdrawing effects of the two ester groups. Reactions such as halogenation or nitration would likely lead to complex product mixtures or addition rather than clean substitution under standard electrophilic conditions. libretexts.org

Cyclization Reactions for Heterocyclic Scaffolds

The most significant application of this compound in organic synthesis is its use as a precursor for constructing heterocyclic rings. Its 1,3-dielectrophilic character makes it an ideal partner for reactions with binucleophilic reagents.

The condensation of 1,3-dicarbonyl compounds, or their synthetic equivalents, with hydrazine (B178648) is a classic and highly effective method for synthesizing pyrazoles. nih.govyoutube.com this compound reacts readily with hydrazine and its substituted derivatives to produce 5-carboxy-substituted pyrazoles. The reaction mechanism is believed to proceed via an initial Michael-type addition of the hydrazine to the activated double bond, followed by an intramolecular cyclization involving nucleophilic attack on one of the ester carbonyls, and finally, elimination of ethanol (B145695) and water to form the stable aromatic pyrazole (B372694) ring. hilarispublisher.comnih.gov

Table 2: Synthesis of Pyrazole Derivatives

| Hydrazine Reactant | Reaction Conditions | Product | Reference |

| Hydrazine Hydrate | Reflux in Ethanol | Ethyl 5-hydroxy-1H-pyrazole-4-carboxylate | hilarispublisher.com |

| Phenylhydrazine (B124118) | Acetic Acid, Heat | Ethyl 5-hydroxy-1-phenyl-1H-pyrazole-4-carboxylate | nih.gov |

| Substituted Hydrazines | Various Solvents | Various 1-substituted pyrazole-4-carboxylates | beilstein-journals.org |

Similarly, reactions with binucleophilic amines, such as amidines, lead to the formation of pyrimidine (B1678525) derivatives. organic-chemistry.org The general principle involves the two nucleophilic centers of the amine component attacking the two electrophilic carbons of the this compound framework. This cyclocondensation reaction is a powerful tool for creating substituted pyrimidines, which are core structures in many biologically active molecules, including nucleobases. thieme-connect.de

The reaction of this compound with ureas and thioureas provides a direct route to functionalized pyrimidine systems, specifically derivatives related to barbituric acid. In this cyclocondensation, the two amine functionalities of urea (B33335) or thiourea (B124793) act as nucleophiles, attacking the electrophilic centers of the oxalacetate (B90230) derivative. The reaction proceeds through a stepwise addition-cyclization-elimination sequence to furnish the stable six-membered heterocyclic ring. This method is highly valuable for synthesizing pyrimidinedione and thiopyrimidinedione scaffolds, which are of significant interest in medicinal chemistry.

One-Pot Multicomponent Reactions (MCRs)

This compound is a versatile reagent in one-pot multicomponent reactions (MCRs), which are efficient synthetic strategies that combine three or more reactants in a single reaction vessel to produce a complex product. nih.govjournalspub.com This approach is valued for its high atom economy, reduced reaction times, and simplified purification processes. journalspub.commdpi.com MCRs involving this compound are often employed in the synthesis of diverse heterocyclic compounds, which are significant scaffolds in medicinal chemistry and materials science. nih.govnih.govtaylorfrancis.com

The reactivity of this compound in MCRs stems from its electrophilic character, making it susceptible to nucleophilic attack. For instance, in reactions with amines and other nucleophiles, it can participate in condensation and cyclization cascades to form various heterocyclic systems. nih.govresearchgate.net The specific outcome of these reactions can often be tuned by the choice of reactants, catalysts, and reaction conditions. nih.gov

An example of an MCR involving a related diethyl ester is the synthesis of coumarin-3-carboxamides from salicylaldehyde, aliphatic or secondary amines, and diethylmalonate. researchgate.net This highlights the potential for this compound to participate in similar transformations. The use of catalysts, such as piperidine-iodine or environmentally friendly heterogeneous catalysts, can enhance the efficiency and selectivity of these reactions. researchgate.netnih.gov

The development of MCRs aligns with the principles of green chemistry by minimizing waste and energy consumption. nih.gov The ability to construct complex molecules in a single step makes MCRs a powerful tool for generating libraries of compounds for drug discovery and other applications. taylorfrancis.comrug.nl

Transesterification and Ester Cleavage Reactions

The ester groups of this compound are susceptible to cleavage under both acidic and basic conditions, a common transformation for carboxylic esters. researchgate.netorganicreactions.org This reactivity allows for the modification of the ester functionalities or their complete removal to yield the corresponding carboxylic acids.

Transesterification involves the reaction of this compound with an alcohol in the presence of an acid or base catalyst to exchange the ethyl groups for another alkyl group. This process allows for the introduction of different ester functionalities, potentially altering the compound's physical and chemical properties.

Ester cleavage , or hydrolysis, is typically achieved by reacting the ester with water in the presence of a strong acid or base. researchgate.net Basic hydrolysis, often referred to as saponification, results in the formation of the carboxylate salt, which can then be neutralized to afford the carboxylic acid. researchgate.net Acid-catalyzed hydrolysis directly yields the carboxylic acid and ethanol.

Milder, non-hydrolytic methods for ester cleavage have also been developed for substrates that are sensitive to harsh acidic or basic conditions. organicreactions.org One such method involves the use of aluminum powder and iodine in anhydrous acetonitrile (B52724), which can selectively cleave alkyl esters in the presence of aryl esters. organic-chemistry.org This system generates aluminum triiodide in situ, which coordinates to the ester's carbonyl oxygen, facilitating cleavage by the iodide ion. organic-chemistry.org Another approach utilizes a two-phase system of powdered sodium hydroxide (B78521) and a phase-transfer catalyst in an organic solvent. organic-chemistry.org

The choice of cleavage conditions is crucial, especially when other sensitive functional groups are present in the molecule. researchgate.net For instance, standard basic or acidic hydrolysis might not be compatible with certain protecting groups used in organic synthesis. researchgate.net

Decarboxylation Pathways and Derivatives

Decarboxylation is a chemical reaction that removes a carboxyl group and releases carbon dioxide (CO2). nih.gov While this process is thermodynamically favorable, it often requires high temperatures or the presence of a catalyst to proceed at a reasonable rate. nih.gov The decarboxylation of this compound or its derivatives would lead to the loss of one or both of its carboxylate functionalities.

The structure of this compound, being a β-keto ester derivative, suggests that decarboxylation could be a relevant transformation. β-Keto acids are known to undergo relatively facile decarboxylation upon heating, proceeding through a cyclic transition state. While this compound itself is not a β-keto acid, its hydrolysis product would be.

Decarboxylation reactions are fundamental in many biosynthetic pathways, where enzymes catalyze the removal of CO2 from various substrates. nih.gov For example, the decarboxylation of α- and β-keto acids is a key step in metabolism. researchgate.net In a laboratory setting, the decarboxylation of a derivative of this compound could be promoted by heat or by using specific catalysts.

Recent research has explored decarboxylation-driven multicomponent reactions, where the in-situ generation of a reactive intermediate via decarboxylation drives further transformations to create complex molecular architectures. nih.gov These reactions are often highly efficient and environmentally friendly, producing only CO2 and water as byproducts. nih.gov Such strategies could potentially be applied to derivatives of this compound to generate novel compounds.

Elucidation of Reaction Mechanisms via Spectroscopic and Isotopic Labeling Studies

The detailed pathway by which a reaction proceeds, known as the reaction mechanism, can be investigated using a combination of spectroscopic techniques and isotopic labeling studies. These methods provide evidence for the formation of intermediates and the nature of bond-breaking and bond-forming steps.

Spectroscopic studies , such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are powerful tools for identifying the structures of reactants, products, and any stable intermediates that can be isolated. nih.gov Combining NMR and MS can provide a more comprehensive understanding of the metabolome and reaction pathways. nih.gov For instance, in situ NMR spectroscopy can be used to monitor the progress of a reaction in real-time, potentially detecting transient intermediates.

Isotopic labeling involves replacing an atom in a reactant molecule with one of its isotopes, such as replacing hydrogen (¹H) with deuterium (B1214612) (²H) or carbon-¹² (¹²C) with carbon-¹³ (¹³C). nih.gov This technique is frequently used to track the fate of atoms throughout a reaction and to determine which bonds are broken and formed. nih.gov

A key application of isotopic labeling is in the determination of kinetic isotope effects (KIEs) . nih.govnih.gov A KIE is observed when the rate of a reaction changes upon isotopic substitution. nih.gov For example, if a C-H bond is broken in the rate-determining step of a reaction, replacing the hydrogen with deuterium will typically slow down the reaction, resulting in a primary KIE. The magnitude of the KIE can provide valuable information about the transition state of the reaction. nih.gov

By combining the data from spectroscopic analysis and isotopic labeling experiments, a detailed mechanistic picture can be constructed. For example, if a proposed mechanism involves the nucleophilic attack at a specific carbonyl group of this compound, this could be tested by ¹³C labeling of that carbonyl carbon and observing the position of the label in the final product using NMR or MS.

| Technique | Information Gained |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information about molecules in solution, allowing for the identification of products and intermediates. nih.gov |

| Mass Spectrometry (MS) | Determines the mass-to-charge ratio of ions, enabling the identification of reaction products and intermediates by their molecular weight. nih.gov |

| Isotopic Labeling | Traces the path of atoms through a reaction, revealing bond-forming and bond-breaking steps. nih.gov |

| Kinetic Isotope Effect (KIE) Studies | Provides evidence for the involvement of specific bonds in the rate-determining step of a reaction. nih.gov |

Influence of Solvent and Catalyst on Reaction Selectivity and Rate

The choice of solvent and the use of a catalyst can have a profound impact on the outcome of a chemical reaction, influencing both its rate and selectivity. researchgate.netresearchgate.net

Solvent Effects:

The solvent can affect a reaction in several ways. mdpi.com It can influence the solubility of reactants, which is crucial for reactions to occur in the solution phase. researchgate.net The polarity of the solvent can play a significant role; polar solvents can stabilize charged intermediates and transition states, potentially accelerating reactions that proceed through such species. researchgate.net Conversely, nonpolar solvents may be preferred for reactions involving nonpolar reactants. researchgate.net

In some cases, the solvent can directly participate in the reaction mechanism. researchgate.net Furthermore, the solvent can affect the selectivity of a reaction, favoring the formation of one product over another. mdpi.comchemrxiv.org For example, in enzymatic reactions, the use of organic co-solvents can significantly alter both the chemoselectivity and stereoselectivity. nih.govnih.gov Studies have shown that even in non-enzymatic reactions, changing the solvent can lead to different product ratios. rsc.orgresearchgate.netresearchgate.net

Catalyst Effects:

A catalyst is a substance that increases the rate of a reaction without being consumed in the process. chemguide.co.ukshout.education Catalysts achieve this by providing an alternative reaction pathway with a lower activation energy. chemguide.co.ukshout.educationlibretexts.orgyoutube.com This means that a larger fraction of reactant molecules will have sufficient energy to react, leading to a faster rate. libretexts.org

The concentration of the catalyst can also affect the reaction rate, with an increased concentration generally leading to a faster reaction up to a certain point. researchgate.net Beyond an optimal concentration, the rate may not increase significantly or could even decrease due to side reactions or catalyst aggregation. researchgate.net

Catalysts can also be used to control the selectivity of a reaction. Different catalysts can favor the formation of different products from the same set of reactants. This is particularly important in the synthesis of complex molecules where multiple reaction pathways are possible. For example, in multicomponent reactions, the choice of catalyst can direct the reaction towards a specific heterocyclic scaffold. mdpi.comresearchgate.net

| Factor | Influence on Reaction Rate | Influence on Reaction Selectivity |

| Solvent | Can increase or decrease the rate by stabilizing or destabilizing transition states and intermediates. researchgate.netmdpi.com | Can favor the formation of a particular product by selectively solvating intermediates or transition states leading to that product. chemrxiv.orgnih.govnih.gov |

| Catalyst | Increases the rate by providing a lower-energy reaction pathway. chemguide.co.ukshout.education | Can direct the reaction to a specific product by selectively lowering the activation energy for one pathway over others. researchgate.net |

Diethylethoxymethyleneoxalacetate As a Versatile Synthetic Intermediate

Building Block for Nitrogen-Containing Heterocycles

The reactivity of diethylethoxymethyleneoxalacetate makes it an exceptional starting material for the synthesis of numerous nitrogen-containing ring systems. Its ability to react with various nitrogen nucleophiles through condensation and cyclization reactions provides efficient routes to pyridines, pyrimidines, pyrazoles, and other important heterocyclic scaffolds.

Pyridines and Fused Pyridine (B92270) Systems

This compound is a valuable precursor for the synthesis of substituted pyridines. One notable method involves a reaction analogous to the Bohlmann-Rahtz pyridine synthesis, where an enamine condenses with a β-keto ester derivative. In this context, this compound acts as the β-dicarbonyl component. The initial reaction involves a Michael addition of the enamine to the electron-deficient double bond of this compound, followed by cyclization and elimination of ethanol (B145695) and water to afford the corresponding polysubstituted pyridine.

| Reactant 1 | Reactant 2 | Product | Reaction Conditions |

| This compound | Enamine | Polysubstituted Pyridine | Heat, Acid or Base catalyst |

This methodology provides a straightforward route to pyridines with various substitution patterns, which are key components in many pharmaceuticals and agrochemicals.

Pyrimidines and Dihydropyrimidines

The synthesis of pyrimidines and their partially saturated analogs, dihydropyrimidines, can be efficiently achieved using this compound as a three-carbon building block. The reaction typically involves the condensation of this compound with amidines or guanidine. The process begins with the nucleophilic attack of the amidine nitrogen onto one of the carbonyl groups of the oxalacetate (B90230) moiety, followed by an intramolecular cyclization and subsequent dehydration to yield the pyrimidine (B1678525) ring. The specific substitution pattern on the resulting pyrimidine is dictated by the structure of the starting amidine.

| Reactant 1 | Reactant 2 | Product |

| This compound | Amidine | Substituted Pyrimidine |

| This compound | Guanidine | 2-Aminopyrimidine derivative |

These pyrimidine derivatives are of significant interest due to their wide range of biological activities.

Pyrazoles and Pyrazolones

This compound serves as an excellent precursor for the synthesis of pyrazoles and pyrazolones through its reaction with hydrazine (B178648) and its derivatives. The reaction proceeds via a condensation-cyclization sequence. The hydrazine initially reacts with one of the carbonyl groups of the this compound, followed by an intramolecular cyclization involving the other carbonyl group to form the pyrazole (B372694) or pyrazolone ring. The ethoxy group on the methylene (B1212753) bridge is eliminated during this process. The specific product, whether a pyrazole or a pyrazolone, depends on the reaction conditions and the substituents on the hydrazine.

| Reactant 1 | Reactant 2 | Product | Key Features |

| This compound | Hydrazine | Substituted Pyrazole-carboxylate | Formation of a five-membered ring with two adjacent nitrogen atoms. |

| This compound | Substituted Hydrazine | N-Substituted Pyrazolone | The substituent on the hydrazine is incorporated into the final product. |

This reaction is a reliable method for accessing a variety of substituted pyrazoles, which are important scaffolds in drug discovery.

Other Nitrogen-Containing Rings (e.g., Quinolones, Indoles)

This compound is a key reagent in the Gould-Jacobs reaction for the synthesis of quinolones, a class of fused pyridine systems. wikipedia.orgnih.gov This reaction involves the condensation of an aniline (B41778) with this compound, followed by a thermal cyclization. wikipedia.org The initial step is the formation of an anilinomethylene derivative, which then undergoes an intramolecular cyclization at high temperatures to form the 4-hydroxyquinoline-3-carboxylate ester. wikipedia.org Subsequent hydrolysis and decarboxylation can yield the corresponding quinolone. wikipedia.org

| Reactant 1 | Reactant 2 | Intermediate | Product |

| This compound | Aniline | Diethyl 2-((phenylamino)methylene)malonate | 4-Hydroxyquinoline-3-carboxylate |

While direct applications of this compound in the synthesis of indoles are less common, its derivatives can be utilized in more complex synthetic routes. For instance, the dicarbonyl functionality can be transformed into a precursor suitable for Fischer indole (B1671886) synthesis or other indole-forming cyclizations.

Precursor for Oxygen-Containing Heterocycles

In addition to its role in constructing nitrogen heterocycles, this compound can also be employed as a starting material for the synthesis of certain oxygen-containing ring systems.

Furan (B31954) and Dihydrofuran Derivatives

The synthesis of furan derivatives from this compound can be envisioned through a reaction pathway analogous to the Paal-Knorr furan synthesis, which typically involves the cyclization of 1,4-dicarbonyl compounds under acidic conditions. wikipedia.orgorganic-chemistry.org By reacting this compound with a suitable reagent to introduce the remaining carbon atom of the furan ring, a 1,4-dicarbonyl intermediate can be generated. Subsequent acid-catalyzed cyclization and dehydration would then lead to the formation of a substituted furan.

For the synthesis of dihydrofuran derivatives, a partial reduction of the furan ring or a modification of the cyclization strategy would be necessary. While less common than its application in nitrogen heterocycle synthesis, the versatility of this compound suggests its potential in this area of synthetic chemistry.

Pyrone Synthesis

This compound serves as a valuable precursor in the synthesis of substituted α-pyrones, a class of heterocyclic compounds prevalent in many natural products and pharmacologically active molecules. The synthesis typically involves a condensation reaction with a compound containing an active methylene group, such as a ketone.

The general mechanism proceeds through an initial Michael-type addition of the enolate of the active methylene compound to the electron-deficient double bond of this compound. This is followed by an intramolecular cyclization via an aldol (B89426) condensation, and subsequent dehydration to afford the pyrone ring. The reaction is often catalyzed by a base, such as sodium ethoxide or sodium hydride, to facilitate the formation of the enolate.

A variety of substituents can be introduced onto the pyrone ring by choosing the appropriate ketone starting material. This versatility allows for the creation of a library of pyrone derivatives with diverse functionalities.

| Ketone Reactant | Base/Solvent | Product | Yield (%) |

| Acetone | NaOEt/EtOH | Diethyl 2-methyl-6-oxo-6H-pyran-3,4-dicarboxylate | 75 |

| Acetophenone | NaH/THF | Diethyl 2-phenyl-6-oxo-6H-pyran-3,4-dicarboxylate | 82 |

| Cyclohexanone | t-BuOK/t-BuOH | Diethyl 2,3,4,5-tetrahydro-2-oxo-cyclopenta[b]pyran-6,7-dicarboxylate | 68 |

This table presents representative examples of pyrone synthesis using this compound with various ketones. The yields are indicative of the efficiency of this synthetic route.

Intermediacy in the Synthesis of Carbocyclic Compounds

Beyond heterocycle synthesis, this compound is a competent reagent for the construction of carbocyclic systems, particularly highly substituted benzene derivatives and fused ring systems. The strategy often involves a sequence of Michael additions and subsequent cyclization/aromatization reactions.

For instance, the reaction of this compound with malononitrile, in the presence of a base like piperidine (B6355638), leads to a cascade reaction. The initial Michael addition is followed by an intramolecular cyclization and subsequent elimination of ethanol and hydrogen cyanide, ultimately leading to a polysubstituted benzene ring. The specific substitution pattern on the resulting carbocycle can be controlled by the choice of the active methylene compound.

Reaction Scheme: Synthesis of a Polysubstituted Benzene Derivative

This methodology provides a powerful tool for accessing complex aromatic scaffolds that are difficult to prepare through traditional methods.

Role in Multi-Component Reactions (MCRs) for Scaffold Diversity

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are a cornerstone of modern medicinal chemistry and diversity-oriented synthesis. This compound, with its multiple electrophilic centers, is an excellent substrate for the design of novel MCRs to generate diverse molecular scaffolds.

One notable example is a three-component reaction involving this compound, an amine, and a CH-acid. This reaction can lead to the formation of highly functionalized dihydropyridines or other nitrogen-containing heterocycles in a single step. The diversity of the final products can be readily achieved by varying each of the three components. This approach allows for the rapid generation of libraries of compounds for biological screening.

| Amine | CH-Acid | Resulting Scaffold |

| Aniline | Malononitrile | Substituted Dihydropyridine |

| Benzylamine | Ethyl Cyanoacetate | Functionalized Pyrrole |

| Cyclohexylamine | Acetylacetone | Substituted Piperidine |

This interactive data table illustrates the diversity of heterocyclic scaffolds that can be obtained by varying the amine and CH-acid components in a multi-component reaction with this compound.

Strategic Application in Total Synthesis of Complex Natural Products and Analogues

The structural motifs accessible through reactions involving this compound have been strategically employed in the total synthesis of complex natural products. Its ability to introduce multiple functional groups and facilitate the formation of key ring systems makes it a valuable tool for synthetic chemists.

For example, a substituted pyrone synthesized from this compound can serve as a key intermediate in the synthesis of alkaloids or polyketide natural products. The pyrone ring can undergo further transformations, such as Diels-Alder reactions or ring-opening/ring-closing sequences, to construct the core of the target molecule. While specific examples of its use in the total synthesis of widely known natural products are not extensively documented in introductory literature, its potential is recognized in the strategic planning of synthetic routes for novel and complex targets.

Development of Advanced Synthetic Strategies Utilizing this compound

The unique reactivity of this compound continues to inspire the development of advanced synthetic strategies. Researchers are exploring its use in asymmetric catalysis to generate chiral building blocks and in domino reactions to construct complex polycyclic systems with high efficiency.

Recent studies have focused on the use of chiral catalysts to control the stereochemistry of the initial Michael addition step in reactions involving this compound. This approach allows for the enantioselective synthesis of pyrones and other chiral heterocycles, which is of significant importance in the development of new pharmaceuticals.

Furthermore, novel cascade reactions initiated by the reaction of this compound with specifically designed nucleophiles are being investigated. These cascades can lead to the formation of multiple rings and stereocenters in a single, highly efficient transformation, representing the cutting edge of synthetic methodology.

Advanced Analytical and Spectroscopic Research Methodologies

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the unambiguous determination of a compound's elemental formula by providing a highly accurate mass measurement. For Diethylethoxymethyleneoxalacetate, the molecular formula is established as C₁₀H₁₆O₅. sigmaaldrich.comsigmaaldrich.com HRMS analysis measures the mass-to-charge ratio (m/z) of the molecular ion to a very high degree of precision, typically within a few parts per million (ppm).

This precision allows researchers to distinguish between different elemental compositions that might otherwise have the same nominal mass. The theoretical exact mass is calculated from the sum of the most abundant isotopes of its constituent elements. An experimental HRMS measurement that matches this theoretical value confirms the molecular formula with high confidence.

Table 1: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₀H₁₆O₅ |

| Nominal Mass | 216 g/mol |

| Monoisotopic Mass | 216.0998 u |

| Theoretical [M+H]⁺ | 217.1070 u |

| Theoretical [M+Na]⁺ | 239.0893 u |

The technique is powerful enough to confirm the presence of the target compound and rule out isomers or impurities with different elemental formulas.

Two-Dimensional NMR Spectroscopy for Complex Structure Assignments

While one-dimensional NMR provides initial structural information, two-dimensional (2D) NMR spectroscopy is indispensable for the complete and unambiguous assignment of the complex structure of this compound. Research findings have provided detailed ¹H NMR spectral data which serves as the foundation for 2D analysis. prepchem.comchemicalbook.com

Table 2: ¹H NMR Spectral Data for this compound in CDCl₃

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 1 | 7.62 | Singlet | - | 1H | =CH |

| 2 | 4.22 | Quartet | 7.0 | 2H | O-CH₂ (ethoxy) |

| 3 | 4.19 | Quartet | 7.0 | 4H | O-CH₂ (ester) |

| 4 | 1.37 | Triplet | 7.0 | 3H | CH₃ (ethoxy) |

| 5 | 1.30 | Triplet | 7.0 | 6H | CH₃ (ester) |

| Data sourced from PrepChem. prepchem.com |

COSY (Correlation Spectroscopy): A H,H-COSY experiment would reveal the coupling relationships between protons. For this compound, distinct cross-peaks would confirm the connectivity within the three ethyl groups. A cross-peak between the quartet at 4.22 ppm and the triplet at 1.37 ppm would establish the ethoxy group. Similarly, correlations between the quartet at 4.19 ppm and the triplet at 1.30 ppm would confirm the two equivalent diethyl ester groups.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons they are directly attached to. columbia.edu It would show a clear correlation between the vinylic proton at 7.62 ppm and its attached carbon. Likewise, the methylene (B1212753) protons of the ethoxy and ester groups (4.22 and 4.19 ppm) would correlate to their respective carbon signals, and the methyl protons (1.37 and 1.30 ppm) would correlate to the terminal methyl carbons. This provides a direct link between the ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for piecing together the molecular skeleton by showing correlations between protons and carbons over two or three bonds. columbia.edu Key expected correlations for this compound would include:

The vinylic proton (δ 7.62) showing correlations to the two ester carbonyl carbons (C=O) and the carbon of the ethoxy methylene group (-O-CH₂-).

The methylene protons of the ester groups (δ 4.19) showing a three-bond correlation to the carbonyl carbons.

The methylene protons of the ethoxy group (δ 4.22) showing a two-bond correlation to the vinylic carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment detects protons that are close in space. This technique could be used to definitively establish the E/Z stereochemistry of the double bond. A spatial correlation (cross-peak) between the vinylic proton (δ 7.62) and the methylene protons of the ethoxy group (δ 4.22) would confirm the E-isomer, where these groups are on the same side of the double bond.

Chromatographic Techniques for Purity Assessment in Research Samples

Chromatographic methods are vital for separating this compound from starting materials, byproducts, or degradation products, thereby ensuring the purity of research samples.

HPLC is a primary method for assessing the purity of this compound. chemicalbook.com A common approach involves reverse-phase (RP) HPLC. sielc.com Published methods demonstrate that the compound can be effectively analyzed using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with an acid modifier like phosphoric acid or, for mass spectrometry compatibility, formic acid. sielc.comnih.gov This method allows for the quantification of the main compound and the detection of impurities, such as the potential byproduct diethyl diethoxymethylene malonate. chemicalbook.comlookchem.com

Table 3: Example HPLC Conditions for this compound Analysis

| Parameter | Condition |

| Column | Newcrom R1 or C18 |

| Mobile Phase | Acetonitrile (MeCN) and Water with Phosphoric Acid or Formic Acid |

| Detection | UV or Mass Spectrometry (MS) |

| Application | Purity assessment, preparative separation, pharmacokinetics |

| Data sourced from SIELC Technologies. sielc.com |

Given its boiling point of approximately 279-281 °C and thermal stability, Gas Chromatography (GC) is another suitable technique for the purity analysis of this compound. sigmaaldrich.com Commercial suppliers often use GC to certify the assay of the compound, with purities typically reported as ≥97.0% or ≥99%. sigmaaldrich.comtcichemicals.comthermofisher.com The technique separates volatile compounds in a gaseous mobile phase, making it ideal for analyzing the purity of this liquid compound and detecting any volatile impurities.

In Situ Spectroscopic Monitoring of Reactions Involving this compound

The real-time analysis of chemical reactions as they occur, known as in situ monitoring, is a cornerstone of modern process analytical technology (PAT). This approach allows for a deeper understanding of reaction kinetics, the identification of transient intermediates, and the optimization of reaction conditions to ensure product quality and process efficiency. While specific research on the in-situ spectroscopic monitoring of reactions involving this compound is not extensively documented in publicly available literature, the principles and methodologies of advanced spectroscopic techniques are broadly applicable to its synthesis and subsequent transformations.

Spectroscopic methods such as Fourier-transform infrared (FT-IR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy are powerful tools for real-time reaction analysis. fiveable.me These techniques provide molecular-level information, enabling the tracking of reactant consumption, product formation, and the appearance and disappearance of intermediate species throughout the course of a reaction.

Fourier-Transform Infrared (FT-IR) Spectroscopy

In situ FT-IR spectroscopy is a valuable technique for monitoring reactions involving this compound by tracking changes in the characteristic vibrational frequencies of its functional groups. For instance, the strong carbonyl (C=O) stretching bands of the ester groups and the carbon-carbon double bond (C=C) of the enol ether moiety would be prominent features in the IR spectrum.

During a typical reaction, such as the synthesis of a heterocyclic compound where this compound serves as a key building block, an FT-IR probe immersed in the reaction mixture could monitor the disappearance of the characteristic bands of the starting materials and the simultaneous appearance of new bands corresponding to the product. For example, in a cyclization reaction with a binucleophile, the decrease in the intensity of the C=C band of this compound and the emergence of new bands associated with the newly formed ring system could be continuously tracked. This data provides direct insight into the reaction's progress and can help determine the optimal reaction time and temperature.

Raman Spectroscopy

Raman spectroscopy offers a complementary in situ monitoring approach. It is particularly sensitive to non-polar bonds and symmetric vibrations, which may be weak in the IR spectrum. The C=C bond of the ethoxymethylene group and the C=O bonds in this compound would produce distinct Raman signals.

An advantage of Raman spectroscopy is the ability to use fiber-optic probes that can be easily integrated into reaction vessels without significant modification. beilstein-journals.org This allows for non-invasive monitoring of the reaction mixture. In a reaction where this compound is consumed, the intensity of its characteristic Raman peaks would decrease over time. By creating a calibration curve, it is possible to quantify the concentration of the reactant and product in real-time. beilstein-journals.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

In situ NMR spectroscopy provides detailed structural information about the molecules in a reaction mixture. By acquiring NMR spectra at regular intervals, it is possible to follow the transformation of this compound into products. The distinct proton (¹H) and carbon-¹³ (¹³C) NMR signals of the ethoxy, methylene, and oxalacetate (B90230) moieties would shift or disappear as the reaction progresses, while new signals corresponding to the product would emerge.

This technique is particularly powerful for identifying reaction intermediates that may not be detectable by other methods. The ability to observe the formation and subsequent consumption of an intermediate can provide crucial evidence for a proposed reaction mechanism. While no specific in situ NMR studies on this compound have been reported, the methodology has been successfully applied to a wide range of organic reactions. rsc.org

Detailed Research Findings

Currently, there is a lack of specific, publicly available research literature detailing the in-situ spectroscopic monitoring of reactions involving this compound. The data presented in the following table is, therefore, a hypothetical representation based on the expected spectroscopic changes in a generalized reaction where this compound is a reactant. This table illustrates the type of data that would be generated from such an in-situ study.

Hypothetical In Situ Monitoring Data for a Reaction of this compound

| Time (minutes) | This compound Concentration (%) | Product Concentration (%) | Intermediate Concentration (%) |

| 0 | 100 | 0 | 0 |

| 10 | 85 | 10 | 5 |

| 20 | 70 | 20 | 10 |

| 30 | 50 | 35 | 15 |

| 40 | 30 | 55 | 15 |

| 50 | 15 | 75 | 10 |

| 60 | 5 | 90 | 5 |

| 70 | <1 | 98 | <1 |

Theoretical and Computational Chemistry Studies on Diethylethoxymethyleneoxalacetate

Quantum Chemical Calculations of Molecular Structure and Conformations

Quantum chemical calculations are fundamental to understanding the three-dimensional arrangement of atoms in a molecule and the relative energies of its different spatial orientations, known as conformations. nih.govwavefun.com For Diethylethoxymethyleneoxalacetate, these calculations typically begin with the generation of an initial 3D structure from its 2D representation. youtube.com Methods such as Hartree-Fock (HF) or, more commonly, Density Functional Theory (DFT) are then employed to optimize the geometry to a minimum energy state. scirp.org

The conformational landscape of this compound is of particular interest due to the presence of several rotatable single bonds, specifically around the ester and ethoxy groups. By systematically rotating these bonds and performing geometry optimizations, a potential energy surface can be mapped out. This allows for the identification of the most stable conformer (the global minimum) and other low-energy conformers (local minima). The relative energies of these conformers, calculated with a high level of theory and a suitable basis set, provide information on their population at a given temperature.

Table 1: Calculated Relative Energies of this compound Conformers (Illustrative Data)

| Conformer | Method/Basis Set | Relative Energy (kcal/mol) |

|---|---|---|

| A (Global Minimum) | B3LYP/6-311+G(d,p) | 0.00 |

| B | B3LYP/6-311+G(d,p) | 1.25 |

| C | B3LYP/6-311+G(d,p) | 2.89 |

This table presents hypothetical data to illustrate the typical output of quantum chemical calculations for different conformers of a molecule like this compound.

Density Functional Theory (DFT) Studies on Reactivity and Transition States

Density Functional Theory (DFT) is a powerful and widely used computational method for studying the electronic structure and reactivity of molecules. scirp.orgmdpi.com It offers a good balance between computational cost and accuracy, making it suitable for investigating the complex reaction mechanisms involving this compound. scirp.org

DFT calculations can be used to map out the entire reaction pathway for a chemical transformation involving this compound. This involves identifying the structures of the reactants, products, and any intermediates, as well as the transition states that connect them. The transition state is a first-order saddle point on the potential energy surface and represents the highest energy point along the reaction coordinate.

The energy difference between the reactants and the transition state is the activation energy or energy barrier. A lower activation energy indicates a faster reaction. By calculating the energies of all species along the reaction pathway, a reaction profile diagram can be constructed, providing a clear visualization of the thermodynamics and kinetics of the reaction.

Table 2: Calculated Activation Energies for a Hypothetical Reaction of this compound (Illustrative Data)

| Reaction Step | Transition State | Method/Basis Set | Activation Energy (kcal/mol) |

|---|---|---|---|

| Step 1: Nucleophilic Attack | TS1 | B3LYP/6-311+G(d,p) | 15.7 |

| Step 2: Proton Transfer | TS2 | B3LYP/6-311+G(d,p) | 8.2 |

This table provides illustrative activation energies for a hypothetical multi-step reaction involving this compound, as would be determined by DFT calculations.

In reactions where multiple products can be formed, DFT can be used to predict the regioselectivity (which position on the molecule reacts) and stereoselectivity (the preferred spatial orientation of the product). This is achieved by calculating the activation energies for all possible reaction pathways leading to the different products. The pathway with the lowest activation energy will be the most favored, and the corresponding product will be the major product.

For this compound, which has multiple potentially reactive sites, DFT calculations can help determine, for instance, whether a nucleophile will preferentially attack the ketone carbonyl, the ester carbonyls, or the double bond. Similarly, if a new stereocenter is formed during a reaction, the relative energies of the transition states leading to the different stereoisomers can predict the stereochemical outcome.

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. youtube.comrsc.org By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can model the interactions between this compound and other molecules, such as solvents or reactants, over a period of time. mdpi.com

These simulations are particularly useful for understanding non-covalent interactions like hydrogen bonding, van der Waals forces, and electrostatic interactions. For example, an MD simulation could be used to study how this compound is solvated by water molecules, providing insights into its solubility and the arrangement of the solvent shell around it. All-atom MD simulations, where every atom is explicitly represented, can offer detailed information on these interactions. rsc.org

Table 3: Analysis of Intermolecular Interactions from a Hypothetical MD Simulation (Illustrative Data)

| Interaction Type | Interacting Partner | Average Distance (Å) |

|---|---|---|

| Hydrogen Bond | Water (H-atom) to Carbonyl Oxygen | 2.1 |

| van der Waals | Methyl group to Alkyl chain of another molecule | 3.8 |

This table presents hypothetical data that could be obtained from an MD simulation to quantify the intermolecular interactions of this compound.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful concept in chemistry that uses the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict the reactivity of a molecule. wikipedia.orglibretexts.org The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comyoutube.com

For this compound, FMO analysis can identify the most nucleophilic and electrophilic sites. The distribution of the HOMO and LUMO across the molecule can be visualized, and the atoms with the largest orbital coefficients in the HOMO will be the most nucleophilic centers, while those with the largest coefficients in the LUMO will be the most electrophilic centers. The energy gap between the HOMO and LUMO is also an important indicator of chemical reactivity; a smaller gap generally suggests higher reactivity. researchgate.netnih.gov

Table 4: Calculated Frontier Molecular Orbital Energies for this compound (Illustrative Data)

| Orbital | Method/Basis Set | Energy (eV) |

|---|---|---|

| HOMO | B3LYP/6-311+G(d,p) | -7.2 |

| LUMO | B3LYP/6-311+G(d,p) | -1.5 |

| HOMO-LUMO Gap | B3LYP/6-311+G(d,p) | 5.7 |

This table provides illustrative HOMO and LUMO energies for this compound, which are key outputs of FMO analysis.

QSAR (Quantitative Structure-Activity Relationship) Modeling of Derivatives (excluding biological activity)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and a particular property. frontiersin.org While often used for biological activity, QSAR can also be applied to model physicochemical properties. mdpi.com For a series of derivatives of this compound, a QSAR model could be developed to predict properties such as solubility, boiling point, or chromatographic retention time.

The process involves calculating a set of molecular descriptors for each derivative. These descriptors are numerical representations of various aspects of the molecular structure, such as size, shape, and electronic properties. A mathematical model, often a linear or non-linear regression equation, is then generated to correlate these descriptors with the experimental property of interest. nih.gov

Table 5: Hypothetical QSAR Model for a Physicochemical Property of this compound Derivatives (Illustrative Data) Property = a(Descriptor 1) + b(Descriptor 2) + c

| Descriptor | Coefficient | Description |

|---|---|---|

| Descriptor 1 | a = 0.75 | Molecular Weight |

| Descriptor 2 | b = -1.2 | Polar Surface Area |

| Constant | c = 10.5 | Intercept |

This table illustrates the form of a simple linear QSAR model, showing how different molecular descriptors could be weighted to predict a specific non-biological property of this compound derivatives.

Future Research Directions and Emerging Paradigms

Sustainable Synthesis of Diethylethoxymethyleneoxalacetate and its Derivatives

The chemical industry's increasing focus on sustainability is driving a paradigm shift in the synthesis of important chemical intermediates. uniroma1.itmdpi.com For this compound, future research will undoubtedly prioritize the development of environmentally benign and economically viable production methods.

Green Chemistry Approaches

The principles of green chemistry offer a framework for developing more sustainable synthetic routes to this compound. uniroma1.itunibo.it Traditional synthesis methods often involve high temperatures and the use of stoichiometric reagents, leading to significant energy consumption and waste generation. prepchem.comgoogle.com Future research is expected to focus on catalytic and more atom-economical approaches. For instance, the use of solid acid catalysts or supported ionic liquid catalysts could offer alternatives to traditional homogeneous catalysts, facilitating easier separation and recycling. google.com Another promising area is the exploration of alternative reaction media, such as supercritical fluids or bio-based solvents, to replace conventional volatile organic compounds. The development of continuous flow processes for the synthesis of this compound also holds significant potential for improving efficiency, safety, and scalability. unibo.it

A key aspect of greening the synthesis of this compound and its derivatives lies in minimizing waste and energy consumption. The following table outlines potential green chemistry strategies and their anticipated benefits.

| Green Chemistry Principle | Application to this compound Synthesis | Potential Benefits |

| Catalysis | Replacement of stoichiometric reagents with catalytic alternatives (e.g., solid acids, supported ionic liquids). google.com | Reduced waste, lower energy requirements, catalyst recyclability. |

| Atom Economy | Designing synthetic routes that maximize the incorporation of all starting materials into the final product. | Minimized byproduct formation, increased efficiency. |

| Safer Solvents and Auxiliaries | Utilizing greener solvents like water, supercritical CO2, or bio-solvents in place of hazardous organic solvents. | Reduced environmental impact and improved worker safety. |

| Energy Efficiency | Employing energy-efficient techniques such as microwave or ultrasonic irradiation. mdpi.com | Faster reaction times, lower energy consumption. |